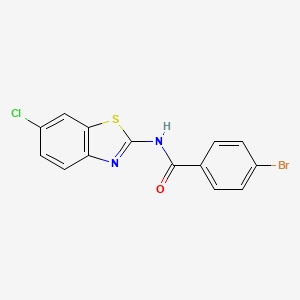

4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Characterization

Synthetic Routes and Characterization

Researchers have developed methods for synthesizing benzothiazole derivatives, including compounds structurally related to 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide. These synthesis processes often involve multicomponent reactions, microwave-assisted synthesis, or copper-catalyzed intramolecular cyclization, aiming to produce a variety of compounds efficiently and with high yield. The characterized compounds are typically analyzed using spectroscopy (IR, NMR, mass spectrometry) and sometimes X-ray crystallography to determine their structure and purity (Shyam & Tiwari, 1977), (Hossaini et al., 2017).

Crystal Structure and Molecular Interactions

Studies on compounds similar to 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide have also focused on their crystal structure, demonstrating how molecular interactions, such as hydrogen bonding and π-π stacking, influence their solid-state assembly. These insights are crucial for understanding the material properties and potential applications of these compounds in various fields (Saeed et al., 2020).

Biological Activity

Antibacterial Properties

Some studies have explored the antibacterial properties of benzothiazole derivatives, including those structurally related to 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide. These compounds have been tested against various bacterial strains, showing promising activity that could lead to the development of new antibacterial agents (Obasi et al., 2017).

Material Science and Fluorescence

Fluorescence Studies

The fluorescence properties of benzothiazole derivatives have been investigated, highlighting their potential as blue light-emitting materials. This research could have implications for the development of new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) (Mahadevan et al., 2014).

作用機序

Target of Action

Similar compounds have been known to target enzymes involved in inflammatory responses, such as cyclo-oxygenase (cox) enzymes .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly inhibiting their function and leading to downstream effects .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that it may affect the arachidonic acid pathway, which is involved in the production of prostaglandins and leukotrienes .

Result of Action

Based on the known effects of similar compounds, it can be inferred that it may have anti-inflammatory and analgesic activities .

特性

IUPAC Name |

4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZLWFQYHFVGSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethoxybenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2713939.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2713945.png)

![2-(2-(2,4-Dichlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2713947.png)

![N-(4-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2713948.png)

![2-(4-chlorobenzyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2713950.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2713954.png)

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2713955.png)

![1-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/no-structure.png)